Angiotensin III, human, mouse (TFA)
Description
Historical Perspectives and Contemporary Research Paradigms of Angiotensin Peptides
The journey to understanding angiotensin peptides began in 1898, when Robert Tigerstedt and Per Bergman identified a pressor substance in rabbit kidney extracts, which they named "renin". ahajournals.orgmdpi.com Decades later, in the 1930s, Harry Goldblatt's research established a pivotal link between renal artery constriction and hypertension, sparking a search for the underlying mechanism. ahajournals.orgahajournals.org This led to the near-simultaneous discovery of a potent vasopressor agent by two independent research groups in Argentina and the United States around 1936. ahajournals.orgnih.gov
The Argentine team, led by Eduardo Braun Menéndez, named the substance "hypertensin," while the American group in Indianapolis called it "angiotonin". ahajournals.orgnih.gov To resolve the dual nomenclature, the two groups agreed upon the unified name "angiotensin" in 1958. ahajournals.orgnih.gov Early research viewed the RAS as a simple, linear cascade. However, contemporary paradigms now recognize the RAS as a complex system with multiple bioactive peptides and divergent pathways that can exert opposing effects, leading to a more nuanced understanding of its role in health and disease. nih.gov
The Classical Renin-Angiotensin System and Divergent Axes in Research
The classical axis of the Renin-Angiotensin System is a well-established hormonal cascade fundamental to cardiovascular and renal physiology. wikipedia.org The process is initiated when the kidneys release the enzyme renin into circulation in response to low blood pressure. wikipedia.orgyoutube.com Renin cleaves a liver-produced plasma protein called angiotensinogen (B3276523) to form the decapeptide Angiotensin I. wikipedia.orgyoutube.com Angiotensin I is largely inactive until it is converted into the highly potent octapeptide, Angiotensin II, primarily by the Angiotensin-Converting Enzyme (ACE) found in the lungs and kidneys. wikipedia.orgyoutube.comresearchgate.net
Angiotensin II is the principal effector of the classical RAS, exerting its effects mainly by binding to the Angiotensin II Type 1 (AT1) receptor. This interaction leads to systemic vasoconstriction, stimulation of aldosterone (B195564) secretion from the adrenal cortex, and increased sodium and water retention by the kidneys, all of which contribute to an increase in blood pressure. wikipedia.orgontosight.aiwikipedia.org
In recent decades, research has unveiled divergent, or alternative, axes within the RAS that often counteract the effects of the classical pathway. mdpi.comnih.govresearchgate.net A key alternative pathway involves Angiotensin-Converting Enzyme 2 (ACE2), which metabolizes Angiotensin II into the heptapeptide (B1575542) Angiotensin-(1-7). nih.gov This peptide, acting through the Mas receptor, generally produces effects opposite to those of Angiotensin II, including vasodilation and anti-inflammatory and anti-fibrotic actions. nih.gov Another divergent pathway involves Angiotensin II signaling through the Angiotensin II Type 2 (AT2) receptor, which can also mediate protective cardiovascular effects. nih.gov
Table 1: Comparison of Classical and Alternative RAS Pathways
| Feature | Classical RAS Axis | Alternative RAS Axis |
|---|---|---|
| Primary Effector Peptide | Angiotensin II | Angiotensin-(1-7) |
| Key Enzyme | Angiotensin-Converting Enzyme (ACE) | Angiotensin-Converting Enzyme 2 (ACE2) |
| Primary Receptor | AT1 Receptor | Mas Receptor |
| Main Physiological Effects | Vasoconstriction, Aldosterone Release, Sodium Retention, Increased Blood Pressure | Vasodilation, Anti-inflammatory, Anti-fibrotic, Decreased Blood Pressure |
This table summarizes the main components and functions of the opposing arms of the Renin-Angiotensin System based on current research paradigms. nih.govmdpi.comresearchgate.net
Identification and Significance of Angiotensin III, human, mouse (TFA) as a Biologically Active Peptide in Academic Research
Angiotensin III, also known as des-Aspartyl¹-Angiotensin II, is a biologically active heptapeptide formed when the enzyme aminopeptidase (B13392206) A removes the N-terminal aspartic acid residue from Angiotensin II. mdpi.comwikipedia.orgontosight.ai For a long time, it was considered merely a degradation product, but research has firmly established its significance as an active hormone in both human and mouse physiology. ontosight.aiebi.ac.uknih.gov
Angiotensin III exhibits a distinct profile of activity. It has approximately 40% of the vasopressor (blood pressure-raising) potency of Angiotensin II but possesses 100% of its aldosterone-stimulating activity. wikipedia.orgwikipedia.org Furthermore, it shares a similar affinity with Angiotensin II for both AT1 and AT2 receptors. ebi.ac.uknih.gov This has led to scientific debate, particularly in the context of the central nervous system, over whether Angiotensin II or the locally converted Angiotensin III is the true final effector molecule responsible for regulating vasopressin release and blood pressure. ebi.ac.uknih.gov
The designation "(TFA)" refers to Trifluoroacetate, a counterion commonly present in commercially synthesized peptides used for academic research. Historically assumed to be biologically inert, recent studies have revealed that TFA itself can exert significant biological effects. biorxiv.org Research in mouse models has shown that TFA can reduce plasma cholesterol and triglyceride levels and activate the peroxisome proliferator-activated receptor-alpha (PPAR-alpha). biorxiv.org This discovery is of critical significance for researchers, as the bioactivity of the TFA counterion could potentially confound or contribute to the experimental outcomes observed in studies involving synthetic peptides, including Angiotensin III. biorxiv.org
Table 2: Research Profile of Angiotensin III
| Property | Description |
|---|---|
| Synonyms | Angiotensin-(2-8), des-Aspartyl¹-Angiotensin II |
| Formation | Derived from Angiotensin II via cleavage by Aminopeptidase A. mdpi.comontosight.ai |
| Biological Activity | Potent stimulator of aldosterone secretion (100% of Angiotensin II activity). wikipedia.orgwikipedia.org |
| Moderate vasopressor activity (40% of Angiotensin II activity). wikipedia.orgwikipedia.org | |
| Stimulates vasopressin release. nih.gov | |
| Receptor Binding | Binds to AT1 and AT2 receptors with high affinity, similar to Angiotensin II. ebi.ac.uknih.gov |
| Research Significance | Investigated as a key effector peptide in the brain RAS for blood pressure control. ebi.ac.uknih.gov |
| Studied in both human and mouse models to understand RAS physiology. nih.gov |
This table outlines the key characteristics and research relevance of Angiotensin III.
Table 3: List of Compounds
| Compound Name |
|---|
| Aldosterone |
| Angiotensin I |
| Angiotensin II |
| Angiotensin III |
| Angiotensin-(1-7) |
| Angiotensinogen |
| Renin |
| Trifluoroacetate (TFA) |
| Vasopressin |
This table lists the chemical compounds mentioned throughout the article.
Structure
2D Structure
Properties
Molecular Formula |
C48H67F3N12O11 |
|---|---|
Molecular Weight |
1045.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H66N12O9.C2HF3O2/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28;3-2(4,5)1(6)7/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51);(H,6,7)/t27-,32-,33-,34-,35-,36-,37-,38-;/m0./s1 |
InChI Key |
KUKUOXUOOSIHED-BZDVFTEGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Angiotensin Iii Biosynthesis and Metabolism in Research Models
Enzymatic Pathways of Angiotensin III Formation
The generation of Angiotensin III is a precisely controlled enzymatic process, primarily involving the conversion from its precursor, Angiotensin II. However, alternative pathways also contribute to its formation in a tissue-specific manner.
Role of Angiotensin II and Aminopeptidase (B13392206) A (APA) in Conversion
The principal pathway for Angiotensin III biosynthesis involves the enzymatic action of aminopeptidase A (APA) on Angiotensin II. nih.govmdpi.com APA, a membrane-bound zinc-dependent metalloprotease, cleaves the N-terminal aspartic acid residue from Angiotensin II, yielding the heptapeptide (B1575542) Angiotensin III. mdpi.comwikipedia.org This conversion is a critical step, as Angiotensin III exhibits different receptor affinities and physiological effects compared to Angiotensin II. wikipedia.orgnih.gov For instance, Angiotensin III has been shown to have 100% of the aldosterone-producing activity of Angiotensin II, but only 40% of its pressor activity. wikipedia.orgnih.gov The enzyme APA is highly expressed in various tissues, including the kidney, specifically in the renal proximal tubule, glomerular endothelial and mesangial cells, and podocytes, indicating a significant role for local Angiotensin III production in renal physiology. ahajournals.org
Alternative and Tissue-Specific Formation Mechanisms
Beyond the canonical APA-mediated conversion of Angiotensin II, alternative pathways for Angiotensin III formation have been identified. One such mechanism involves the direct conversion of des-Asp¹-angiotensin I to Angiotensin III by the angiotensin-converting enzyme (ACE). nih.govnih.govportlandpress.comresearchgate.net This pathway bypasses the formation of Angiotensin II as an intermediate. researchgate.net Research has shown that the kinetic parameters of this reaction differ from the conversion of Angiotensin I to Angiotensin II. nih.govnih.govportlandpress.com The existence of these alternative pathways suggests that the production of Angiotensin III can be tailored to specific tissue contexts and physiological demands, independent of systemic Angiotensin II levels. nih.govscielo.br
Angiotensin III Degradation and Inactivation Pathways
The biological activity of Angiotensin III is terminated through enzymatic degradation, primarily via its conversion to Angiotensin IV and further catabolism by other peptidases.
Conversion to Angiotensin IV by Aminopeptidase N (APN)
The primary route of Angiotensin III degradation is its conversion to Angiotensin IV. nih.gov This process is catalyzed by aminopeptidase N (APN), also known as CD13, which is a zinc-dependent metalloprotease. researchgate.netnih.gov APN cleaves the N-terminal arginine residue from Angiotensin III to form the hexapeptide Angiotensin IV. nih.gov This conversion is not merely an inactivation step, as Angiotensin IV itself possesses biological activities, particularly within the central nervous system. scielo.brnih.gov The activity of APN, therefore, plays a crucial role in regulating the balance between Angiotensin III and Angiotensin IV levels and their respective physiological effects. nih.gov
Other Peptidases Involved in Angiotensin III Catabolism
In addition to APN, other peptidases contribute to the catabolism of Angiotensin III. While specific enzymes are less characterized in the context of direct Angiotensin III degradation, it is understood that various peptidases can break it down into smaller, inactive peptide fragments. researchgate.net For example, studies using specific aminopeptidase inhibitors have helped to elucidate the metabolic pathways of brain Angiotensin II and III, indicating the involvement of multiple peptidases in their breakdown. nih.gov Further research has identified that angiotensin-converting enzyme 2 (ACE2) can also metabolize Angiotensin III. nih.gov Recombinant human ACE2 has shown the highest affinity (lowest Km) for Angiotensin III compared to Angiotensin II, IV, and V. nih.gov
Regulation of Angiotensin III Production and Degradation in Physiological and Pathophysiological Contexts
The production and degradation of Angiotensin III are tightly regulated to maintain physiological homeostasis. Dysregulation of these pathways has been implicated in various pathophysiological conditions. For instance, in the kidney, the conversion of Angiotensin II to Angiotensin III is critical for angiotensin type-2 receptor (AT2R)-mediated natriuresis. nih.govahajournals.org Inhibition of Angiotensin III degradation by blocking APN enhances this natriuretic response, suggesting a key role for local Angiotensin III in sodium balance. ahajournals.orgresearchgate.net
In the brain, Angiotensin III is considered a major active metabolite in the control of blood pressure and vasopressin release. nih.govnih.gov Studies have shown that the pressor response to intracerebroventricular infusion of Angiotensin III is augmented by APN inhibitors. nih.gov Furthermore, the action of Angiotensin II on vasopressin release appears to be dependent on its prior conversion to Angiotensin III. nih.gov
In pathological states such as hypertension, alterations in the enzymes responsible for Angiotensin III metabolism have been observed. nih.gov This suggests that targeting the production or degradation of Angiotensin III could represent a potential therapeutic strategy for cardiovascular and renal diseases. nih.gov
Table 1: Key Enzymes in Angiotensin III Biosynthesis and Metabolism
| Enzyme | Action | Substrate | Product |
| Aminopeptidase A (APA) | Cleaves N-terminal aspartic acid | Angiotensin II | Angiotensin III |
| Angiotensin-Converting Enzyme (ACE) | Converts des-Asp¹-angiotensin I | des-Asp¹-angiotensin I | Angiotensin III |
| Aminopeptidase N (APN) | Cleaves N-terminal arginine | Angiotensin III | Angiotensin IV |
| Angiotensin-Converting Enzyme 2 (ACE2) | Metabolizes Angiotensin III | Angiotensin III | des-omega-Phe metabolite |
Table 2: Research Findings on Angiotensin III Metabolism
| Finding | Research Model | Key Implication |
| Conversion of Angiotensin II to Angiotensin III is critical for AT2R-mediated natriuresis. nih.govahajournals.org | Sprague-Dawley rats | Angiotensin III is a key player in renal sodium handling. |
| Inhibition of APN enhances the natriuretic response to Angiotensin III. ahajournals.orgresearchgate.net | Sprague-Dawley rats | APN activity regulates the local effects of Angiotensin III in the kidney. |
| Angiotensin III is a major active angiotensin metabolite in blood pressure control in the brain. nih.gov | Rodent models | Central Angiotensin III plays a significant role in cardiovascular regulation. |
| The action of Angiotensin II on vasopressin release is dependent on its conversion to Angiotensin III. nih.gov | Mice | Angiotensin III is a crucial mediator of neurohormonal responses. |
Molecular and Cellular Mechanisms of Angiotensin Iii Action
Angiotensin Receptor Subtype Interactions
Angiotensin III interacts with several subtypes of angiotensin receptors, each with differing affinities and functional outcomes. These interactions are central to its physiological and pathological roles.
Angiotensin Type 1 Receptor (AT1R) Binding and Activation
Angiotensin III binds to and activates the Angiotensin Type 1 Receptor (AT1R), though generally with less potency than Angiotensin II. portlandpress.comglpbio.com This interaction is significant as the AT1R is the primary mediator of the classical vasoconstrictor and proliferative effects of the renin-angiotensin system. portlandpress.com Studies have shown that Ang III can induce physiological responses, such as increases in mean arterial blood pressure, through AT1R activation. glpbio.compsu.edu However, the affinity of Ang III for AT1R is lower than that of Ang II. portlandpress.com This interaction leads to the activation of various downstream signaling pathways, contributing to cellular responses like astrocyte growth and vascular smooth muscle cell proliferation. nih.govelsevierpure.com
Angiotensin Type 2 Receptor (AT2R) Binding and Selective Agonism
Angiotensin III exhibits a notable interaction with the Angiotensin Type 2 Receptor (AT2R), often with equal or even greater affinity and selectivity compared to Angiotensin II. portlandpress.comnih.gov In fact, some research suggests that Ang III is the predominant endogenous ligand for the AT2R. nih.gov This receptor is often considered part of the "protective" arm of the RAS, mediating effects that counterbalance those of AT1R activation, such as vasodilation and anti-proliferative actions. portlandpress.com
The binding of Ang III to AT2R can lead to vasorelaxation, and this effect is abolished by AT2R antagonists. portlandpress.compsu.edu Studies using a selective AT2R agonist, β-Pro7 Ang III, which has a more than 20,000-fold selectivity for AT2R over AT1R, have demonstrated the vasodilator effects mediated by this receptor. portlandpress.compsu.edunih.gov The activation of AT2R by Ang III can induce natriuresis, a process of sodium excretion in the urine, which contributes to lowering blood pressure. nih.gov
| Ligand | AT1R Affinity | AT2R Affinity | AT2R:AT1R Selectivity | Reference |
|---|---|---|---|---|
| Angiotensin II | High | High | ~15-fold for AT2R | portlandpress.com |
| Angiotensin III | High | High (similar to or greater than Ang II) | Substantial selectivity for AT2R | portlandpress.com |
| β-Pro7 Ang III | Low | High | >20,000-fold for AT2R | portlandpress.compsu.edunih.gov |
Angiotensin Type 4 Receptor (AT4R) / Insulin-Regulated Aminopeptidase (B13392206) (IRAP) Interactions
The Angiotensin Type 4 Receptor (AT4R) has been identified as the insulin-regulated aminopeptidase (IRAP), an enzyme involved in memory and learning. nih.gov Angiotensin IV (Ang IV), a metabolite of Ang III, is the primary ligand for this receptor. nih.gov However, studies have shown that Ang III itself has a low affinity for the AT4R/IRAP. portlandpress.com The primary mechanism of action of ligands at this receptor is the inhibition of IRAP's catalytic activity. nih.gov This inhibition is thought to prevent the breakdown of neuropeptides involved in cognitive processes. nih.gov While Ang IV is a potent inhibitor of IRAP, the direct interaction and functional significance of Angiotensin III at this receptor are less defined. nih.gov
Intracellular Signaling Cascades Mediated by Angiotensin III Receptors
The binding of Angiotensin III to its receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. These pathways are complex and can vary depending on the receptor subtype and cell type involved.
G-Protein Coupled Receptor Signaling (e.g., Gq, Phospholipase C, IP3/DAG)
The AT1 receptor is a classic G-protein coupled receptor (GPCR). nih.gov Upon activation by Angiotensin III, the AT1R primarily couples to the Gq/11 family of G-proteins. nih.govsigmaaldrich.com This activation leads to the stimulation of phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). nih.gov This signaling pathway is crucial for many of the physiological effects of Ang III mediated through the AT1R, including vasoconstriction and cell growth. nih.govnih.gov
Mitogen-Activated Protein (MAP) Kinase Pathways (ERK1/2, SAPK/JNK)
Angiotensin III is a potent activator of the mitogen-activated protein (MAP) kinase pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK). nih.govresearchgate.netnova.edu The activation of these pathways is largely mediated through the AT1 receptor. nih.govresearchgate.net
Studies in various cell types, including astrocytes and vascular smooth muscle cells (VSMCs), have demonstrated that Ang III stimulates the phosphorylation of ERK1/2 in a dose- and time-dependent manner. nih.govelsevierpure.comnova.edu This activation of ERK1/2 is linked to cellular proliferation. nih.govelsevierpure.com Similarly, Ang III has been shown to induce the phosphorylation of JNK, another key component of the MAP kinase cascade, also via the AT1 receptor. researchgate.net The activation of these MAP kinase pathways by Angiotensin III plays a significant role in its effects on cell growth, differentiation, and inflammatory responses.
| Receptor | Primary Signaling Pathway | Key Downstream Effectors | Cellular Response | Reference |
|---|---|---|---|---|
| AT1R | Gq/11 -> PLC -> IP3/DAG | Increased intracellular Ca2+, PKC activation | Vasoconstriction, Cell Growth | nih.govnih.gov |
| AT1R | MAP Kinase (ERK1/2, JNK) | Phosphorylation of transcription factors | Cell Proliferation, Inflammation | nih.govelsevierpure.comresearchgate.netnova.edu |
| AT2R | Not fully elucidated, often counter-regulatory to AT1R | Nitric Oxide, cGMP | Vasodilation, Anti-proliferation | nih.gov |
cGMP-Dependent Mechanisms
The signaling pathways involving cyclic guanosine (B1672433) monophosphate (cGMP) are crucial in mediating some of the effects of Angiotensin III. nih.gov Activation of the Angiotensin II type 2 (AT2) receptor by Angiotensin III can lead to an increase in nitric oxide (NO) production. nih.govahajournals.org This, in turn, stimulates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. researchgate.netahajournals.org
The elevated levels of cGMP then activate cGMP-dependent protein kinase (PKG), which is involved in a variety of cellular responses. ahajournals.org In the context of the kidney, this pathway is implicated in the regulation of sodium transport and blood pressure. Specifically, AT2 receptor activation by Angiotensin III, through a nitric oxide/cGMP-dependent pathway, has been shown to inhibit Na+/K+-ATPase activity. nih.gov This contributes to the natriuretic and diuretic effects observed with Ang III action. Furthermore, this cGMP-mediated pathway can influence the expression of the Angiotensin II type 1 (AT1) receptor, indicating a feedback mechanism where Ang III, via the AT2 receptor and cGMP, can modulate the signaling of the opposing AT1 receptor. nih.gov
| Component | Role in Angiotensin III Signaling |
| Angiotensin III | Binds to and activates the AT2 receptor. tocris.com |
| AT2 Receptor | Upon activation, stimulates nitric oxide (NO) production. nih.govahajournals.org |
| Nitric Oxide (NO) | Activates soluble guanylate cyclase (sGC). researchgate.netahajournals.org |
| Soluble Guanylate Cyclase (sGC) | Catalyzes the conversion of GTP to cGMP. researchgate.netahajournals.org |
| cGMP | Activates cGMP-dependent protein kinase (PKG). ahajournals.org |
| PKG | Mediates downstream cellular effects, including inhibition of Na+/K+-ATPase. nih.gov |
Beta-Arrestin Dependent Signaling
Beta-arrestins are versatile proteins that play a significant role in G protein-coupled receptor (GPCR) signaling, including that of angiotensin receptors. nih.govfrontiersin.org While initially known for their role in receptor desensitization and internalization, it is now clear that beta-arrestins also act as signal transducers, initiating G protein-independent signaling cascades. nih.govnih.gov
Upon agonist binding to the AT1 receptor, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains. frontiersin.org This phosphorylation creates a binding site for beta-arrestins. youtube.com The recruitment of beta-arrestin to the AT1 receptor can lead to the activation of various signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK) pathways. frontiersin.org This beta-arrestin-mediated signaling often exhibits different kinetics and subcellular localization compared to G protein-mediated signaling. nih.gov In contrast to the AT1 receptor, the AT2 receptor does not appear to bind beta-arrestins following stimulation with angiotensin II. frontiersin.orgnih.gov
Receptor Translocation and Trafficking in Response to Angiotensin III
The binding of Angiotensin III to its receptors initiates a dynamic process of receptor translocation and trafficking, which is essential for regulating the duration and intensity of signaling. nih.gov Following agonist binding, both AT1 and AT2 receptors can undergo internalization, moving from the plasma membrane to intracellular compartments. nih.gov
The internalization of the AT1 receptor is a rapid process that occurs through clathrin-coated pits. nih.gov This process is crucial for receptor desensitization, preventing overstimulation of the cell. nih.gov Once internalized, the AT1 receptor can be targeted to different intracellular locations. It may be recycled back to the plasma membrane, allowing for the resensitization of the cell to further stimulation, or it can be targeted for degradation in lysosomes, leading to a long-term downregulation of receptor numbers. nih.gov
Studies have shown that Angiotensin III can induce the translocation of AT2 receptors to the apical plasma membranes of renal proximal tubule cells. nih.gov This translocation is a key mechanism underlying the natriuretic response mediated by the Angiotensin III/AT2 receptor pathway. nih.gov The internalization of receptors can also lead to signaling from intracellular compartments, adding another layer of complexity to the cellular response to Angiotensin III. nih.gov The trafficking of angiotensin receptors can also be influenced by their interaction with other receptors, forming heterodimers that may have distinct internalization and signaling properties. nih.govnih.gov
| Receptor | Response to Angiotensin III | Trafficking Pathway |
| AT1 Receptor | Rapid internalization. nih.gov | Clathrin-coated pits, followed by recycling or lysosomal degradation. nih.govnih.gov |
| AT2 Receptor | Translocation to the plasma membrane and internalization. nih.gov | Internalization into intracellular compartments. nih.gov |
Physiological Roles of Angiotensin Iii, Human, Mouse Tfa in Human and Mouse Research
Central Nervous System (CNS) Regulation
Angiotensin III exerts significant influence over several functions within the central nervous system. It is recognized for its effects on neuroendocrine pathways, blood pressure regulation, neurotransmitter systems, and cognitive processes.
Neuroendocrine Function and Vasopressin Release
Angiotensin III is a potent regulator of vasopressin, a hormone crucial for maintaining water balance and blood pressure. nih.govwikipedia.org Studies have shown that when administered into the cerebral ventricles, Angiotensin III prompts a significant release of vasopressin. nih.govebi.ac.uk This effect is comparable to that of Angiotensin II, and there is evidence to suggest that the conversion of Angiotensin II to Angiotensin III is a necessary step for this physiological response. nih.govnih.gov
In human studies, the infusion of Angiotensin II, a precursor to Angiotensin III, has been shown to significantly increase plasma levels of arginine vasopressin (AVP). nih.gov This suggests a direct relationship between the renin-angiotensin system and the regulation of water balance. The mechanism involves osmoreceptors in the hypothalamus which, when stimulated by factors like fluid loss, trigger the release of vasopressin. ncert.nic.in
Research in mouse models further supports the role of Angiotensin III in vasopressin release. The inhibition of aminopeptidase (B13392206) A, the enzyme that converts Angiotensin II to Angiotensin III, has been shown to block the increase in vasopressin, highlighting Angiotensin III as a key effector in this process. mdpi.comfrontiersin.orgahajournals.org
Central Blood Pressure Regulation and Baroreflex Modulation
Angiotensin III plays a significant role in the central regulation of blood pressure. nih.govnih.gov Intracerebroventricular injections of Angiotensin III have been demonstrated to cause an increase in blood pressure, an effect that mirrors that of Angiotensin II. nih.govebi.ac.uk This suggests that Angiotensin III is a key mediator of the central pressor effects of the renin-angiotensin system.
The baroreflex, a mechanism that helps to maintain stable blood pressure, is also modulated by Angiotensin III. The compound can inhibit the firing of aortic arch baroreceptors, which contributes to an increase in sympathetic neural discharge and a decrease in the parasympathetic tone to the heart. nih.gov This modulation of the baroreflex is a key component of how the renin-angiotensin system influences long-term blood pressure control.
Studies in both human and animal models have shown that Angiotensin II, the precursor to Angiotensin III, can impair the arterial baroreceptor reflex function. nih.gov In humans, infusion of Angiotensin II has been shown to modulate cardiac autonomic control. nih.gov
Role in Neurotransmitter Pathways (e.g., Dopamine (B1211576), Acetylcholine)
The renin-angiotensin system, including Angiotensin III, interacts with various neurotransmitter systems in the brain. nih.gov There is a notable interplay between the angiotensin and dopamine systems. frontiersin.org Research suggests that Angiotensin II can facilitate the release of dopamine in the brain, an effect that is mediated through AT1 receptors. frontiersin.orgnih.gov
Furthermore, Angiotensin III is converted to Angiotensin IV, which binds to the AT4 receptor. nih.gov The activation of this receptor is crucial for the release of both dopamine and acetylcholine (B1216132) and is involved in processes like learning and memory consolidation. nih.gov This indicates an indirect but significant role for Angiotensin III in modulating these key neurotransmitter pathways.
The central cholinergic system, which utilizes acetylcholine, is vital for learning and memory. nih.gov Angiotensin II has been shown to negatively impact these functions, possibly by inhibiting the release of acetylcholine. nih.gov
Involvement in Cognitive Functions (e.g., Learning and Memory) in Research Models
There is growing evidence for the involvement of the renin-angiotensin system, and by extension Angiotensin III, in cognitive functions. nih.govresearchgate.net Angiotensin II, the precursor to Angiotensin III, has been shown to impair cognitive function in mouse models of hypertension. nih.govahajournals.org This impairment can be ameliorated by blocking the AT1 receptor, suggesting a role for the Angiotensin II/Angiotensin III pathway in these deficits. ahajournals.org
Angiotensin IV, which is derived from Angiotensin III, appears to play a role in memory acquisition and retrieval. nih.gov The AT4 receptor, to which Angiotensin IV binds, is heavily distributed in brain regions associated with cognition, such as the neocortex and hippocampus. nih.gov Some studies suggest that the beneficial cognitive effects of certain antihypertensive drugs may be mediated through the Angiotensin IV/AT4 receptor system. mdpi.com
In mouse models of Alzheimer's disease, chronic kidney disease, which can activate the renin-angiotensin system, has been shown to accelerate cognitive impairment. nih.gov This effect was linked to Angiotensin II, further implicating the system in cognitive decline. nih.gov
Renal System Function
Angiotensin III is a significant player in the regulation of renal function, particularly in the control of sodium excretion.
Natriuresis and Sodium Excretion Mechanisms
Angiotensin III has been identified as a key mediator of natriuresis, the excretion of sodium in the urine. nih.govresearchgate.net This effect is primarily mediated through the angiotensin type 2 (AT2) receptor. wikipedia.org When the angiotensin type 1 (AT1) receptor is blocked, Angiotensin III can induce natriuresis. wikipedia.org
Research in rats has shown that direct infusion of Angiotensin III into the renal interstitium results in natriuresis. nih.govahajournals.org This response is associated with the translocation of AT2 receptors to the apical membrane of renal proximal tubule cells. nih.gov Interestingly, this natriuretic effect of Angiotensin III is not observed in spontaneously hypertensive rats, suggesting a potential role for defects in this pathway in the development of hypertension. nih.gov
The conversion of Angiotensin II to Angiotensin III within the kidney is critical for this natriuretic response. researchgate.netahajournals.org Studies have demonstrated that inhibiting the enzyme responsible for this conversion abolishes the natriuretic effect. ahajournals.org This highlights the importance of local Angiotensin III production within the kidney for the regulation of sodium excretion.
Human studies have also pointed to the complex role of the renin-angiotensin system in sodium excretion. While the system is known to promote sodium retention, under certain conditions, such as with the use of ACE inhibitors, an increase in sodium excretion can be observed. nih.gov
| System | Function | Key Findings in Human Research | Key Findings in Mouse/Rat Research |
|---|---|---|---|
| Central Nervous System | Neuroendocrine Function & Vasopressin Release | Infusion of Angiotensin II (precursor) increases vasopressin levels. nih.gov | Intracerebroventricular Angiotensin III stimulates vasopressin release. nih.govebi.ac.uk |
| Central Nervous System | Central Blood Pressure Regulation | Angiotensin II infusion modulates cardiac autonomic control. nih.gov | Intracerebroventricular Angiotensin III increases blood pressure. nih.govebi.ac.uk |
| Central Nervous System | Neurotransmitter Pathways | Indirect evidence suggests a role in modulating dopamine and acetylcholine release through its conversion to Angiotensin IV. nih.gov | Angiotensin II facilitates dopamine release; Angiotensin IV (from Angiotensin III) is linked to acetylcholine release. nih.govfrontiersin.orgnih.gov |
| Central Nervous System | Cognitive Functions | Indirect evidence from studies on RAS inhibitors suggests a role in cognition. mdpi.comnih.gov | Angiotensin II impairs cognition; Angiotensin IV (from Angiotensin III) is involved in memory. nih.govnih.govahajournals.org |
| Renal System | Natriuresis & Sodium Excretion | Studies with ACE inhibitors show increased sodium excretion. nih.gov | Angiotensin III induces natriuresis via the AT2 receptor. nih.govwikipedia.orgahajournals.org |
Proximal Tubule Transport Regulation (e.g., NHE3, Na+/K+-ATPase)
Angiotensin III (Ang III) plays a significant role in the regulation of transport proteins in the proximal tubules of the kidney, particularly the Na+/H+ exchanger 3 (NHE3) and the Na+/K+-ATPase. Research in rat models has demonstrated that Ang III is involved in a natriuretic response by inducing the internalization of these key sodium transporters. In young Wistar-Kyoto rats, Ang III prompts the translocation of angiotensin II type 2 (AT2) receptors to the apical plasma membranes of renal proximal tubule cells. nih.gov This is followed by the internalization of NHE3 from the apical membranes and Na+/K+-ATPase from the basolateral membranes. nih.gov This process suggests a mechanism for an Ang III/AT2 receptor-mediated natriuretic effect. nih.gov
Conversely, in young spontaneously hypertensive rats (SHRs), Ang III does not trigger the translocation of NHE3 or Na+/K+-ATPase in the proximal tubules, indicating a defective Ang III/AT2 receptor signaling pathway in hypertension. nih.gov Ang II and Ang III both activate AT1 and AT2 receptors in the proximal tubules. nih.gov While Ang II is metabolized to Ang III by aminopeptidase A in the proximal tubules, Ang III is considered a key ligand for AT2 receptors, which, when activated, can promote a natriuretic response. nih.govmdpi.com The activation of AT2 receptors by Ang III can lead to NHE3 endocytosis and an increase in urinary sodium excretion through a nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. mdpi.com
Table 1: Effect of Angiotensin III on Proximal Tubule Transporter Localization
| Animal Model | Effect of Angiotensin III | Transporter | Membrane Localization Change | Receptor Pathway |
| Young Wistar-Kyoto Rats | Induces internalization | NHE3 | Apical to intracellular | AT2 Receptor |
| Young Wistar-Kyoto Rats | Induces internalization | Na+/K+-ATPase | Basolateral to intracellular | AT2 Receptor |
| Young Spontaneously Hypertensive Rats | No effect on translocation | NHE3 | No change | Defective AT2 Receptor Signaling |
| Young Spontaneously Hypertensive Rats | No effect on translocation | Na+/K+-ATPase | No change | Defective AT2 Receptor Signaling |
Influence on Renal Interstitial Environment
Angiotensin III exerts a notable influence on the renal interstitial environment, primarily by affecting renal interstitial fibroblasts. These cells are crucial in the development of renal fibrosis. In vitro studies using cultured rat renal interstitial fibroblasts have shown that Ang III can induce the expression of c-fos, a gene associated with cell proliferation. nih.gov This suggests a potential role for Ang III in controlling the proliferation of these cells. nih.gov
Furthermore, Ang III has been demonstrated to up-regulate the gene expression of transforming growth factor-beta 1 (TGF-β1) and increase the production of fibronectin in these cells. nih.gov Specifically, treatment of renal interstitial fibroblasts with Ang III (10⁻⁷ M) for six hours resulted in a 2.2-fold increase in TGF-β1 gene expression. nih.gov This peptide also directly increased the production of fibronectin, a key component of the extracellular matrix. nih.gov These findings suggest that Ang III can contribute to the accumulation of extracellular matrix, a hallmark of renal fibrosis. nih.gov The activation of the local renin-angiotensin system during kidney damage, where both Angiotensin II and Angiotensin III can stimulate the expression of angiotensinogen (B3276523) mRNA in renal cells, further supports the role of Ang III in the pathogenesis of renal diseases. nih.gov
Table 2: Effect of Angiotensin III on Renal Interstitial Fibroblasts
| Cell Type | Treatment | Duration | Effect | Fold Increase |
| Rat Renal Interstitial Fibroblasts | Angiotensin III (10⁻⁷ M) | 6 hours | Upregulation of TGF-β1 gene expression | 2.2 |
| Rat Mesangial Cells | Angiotensin III (10⁻⁷ M) | 6 hours | Upregulation of TGF-β1 gene expression | 2.3 |
Adrenal Gland Activity
Aldosterone (B195564) Secretion Stimulation
Angiotensin III is a potent stimulator of aldosterone secretion from the adrenal glands, with a potency comparable to that of Angiotensin II. nih.gov In vivo studies in rats have shown that infusion of Ang III leads to a significant increase in plasma aldosterone concentration. nih.gov This effect on aldosterone release occurs without the pronounced pressor effects seen with Angiotensin II. nih.gov
Receptor Pathways in Aldosterone Biosynthesis
The receptor pathways involved in Angiotensin III-stimulated aldosterone secretion are complex and not fully elucidated. In vitro studies on rat adrenal glomerulosa cells have shown that the aldosterone release induced by Ang III is not blocked by candesartan, an AT1 receptor antagonist. nih.gov However, the AT2 receptor antagonist, PD123319, was found to block approximately 22.4 ± 10.5% of the aldosterone secretion stimulated by Ang III. nih.gov This indicates that the AT2 receptor partially mediates the effect of Ang III on aldosterone release. nih.govoup.com
Interestingly, a significant portion of Ang III-induced aldosterone secretion, estimated to be over 60%, appears to be independent of both AT1 and AT2 receptors. nih.govoup.com This suggests the existence of other, yet to be fully identified, receptor pathways or mechanisms through which Angiotensin III stimulates aldosterone biosynthesis. nih.govoup.com The signaling through the AT2 receptor by Ang III may play a role in the phenomenon of "aldosterone breakthrough" observed during long-term treatment with AT1 receptor blockers. oup.com
Table 3: Receptor Pathway Involvement in Angiotensin III-Induced Aldosterone Secretion
| Receptor Antagonist | Target Receptor | Effect on Ang III-Induced Aldosterone Secretion |
| Candesartan | AT1 Receptor | Not blocked |
| PD123319 | AT2 Receptor | Partially blocked (22.4 ± 10.5%) |
Cardiovascular System Beyond Vasoconstriction Research
Cardiac Remodeling and Cellular Growth Modulation
Angiotensin III has been shown to have direct effects on cardiac cells, suggesting its involvement in cardiac remodeling independent of its vasoconstrictive properties. In vitro studies on neonatal rat cardiomyocytes and cardiac fibroblasts have revealed that Ang III can stimulate protein synthesis in cardiomyocytes in a concentration-dependent manner. nih.gov In cardiac fibroblasts, Ang III increases both DNA synthesis, indicating proliferation, and the synthesis and secretion of collagen, also in a concentration-dependent fashion. nih.gov
The effects of Ang III on cardiac fibroblast proliferation and collagen synthesis were significantly reduced by losartan (B1675146), an AT1 receptor antagonist, suggesting a primary role for this receptor in mediating these specific actions. nih.gov However, losartan did not affect the Ang III-stimulated protein synthesis in cardiomyocytes, pointing towards a different signaling pathway for this effect. nih.gov These findings indicate that Angiotensin III can act as an independent factor, alongside Angiotensin II, in modulating cardiac function and contributing to the pathological processes of cardiac remodeling. nih.gov
Table 4: Effects of Angiotensin III on Cardiac Cells
| Cell Type | Parameter Measured | Effect of Angiotensin III | Receptor Involvement (inferred from antagonist studies) |
| Neonatal Rat Cardiomyocytes | Protein Synthesis | Stimulated (concentration-dependent) | Not AT1 Receptor mediated |
| Neonatal Rat Cardiac Fibroblasts | DNA Synthesis (Proliferation) | Increased (concentration-dependent) | Primarily AT1 Receptor mediated |
| Neonatal Rat Cardiac Fibroblasts | Collagen Synthesis and Secretion | Increased (concentration-dependent) | Primarily AT1 Receptor mediated |
Vascular Tone Regulation and Endothelial Function
Angiotensin III (Ang-III) is a biologically active peptide of the renin-angiotensin system (RAS) that plays a significant role in the regulation of vascular tone and endothelial function. It is formed by the enzymatic cleavage of the N-terminal aspartate residue from Angiotensin II (Ang-II) by aminopeptidase A (APA). In both human and mouse research, Ang-III has been shown to exert potent physiological effects, primarily through its interaction with angiotensin receptors, particularly the Angiotensin II receptor type 1 (AT1R), for which it has a high affinity. nih.gov
Vascular Tone Regulation:
In numerous studies, Angiotensin II has been identified as a powerful vasoconstrictor, an effect mediated by the AT1R on vascular smooth muscle cells. frontiersin.org Angiotensin III is understood to share this vasoconstrictive capability, contributing to the regulation of blood pressure. Research on cerebral arteries from mice has demonstrated that Angiotensin II elicits constriction. ahajournals.org While much of the research has focused on Ang-II, the shared receptor pathway implies a similar function for Ang-III in modulating vascular tone. The activation of the AT1R by angiotensins leads to a cascade of intracellular signaling events that result in smooth muscle contraction and an increase in vascular resistance.
Endothelial Function:
The endothelium is critical for maintaining vascular homeostasis, in part by producing nitric oxide (NO), a key vasodilator. nih.gov Endothelial dysfunction, characterized by impaired NO bioavailability, is a hallmark of many cardiovascular diseases, including atherosclerosis. nih.govmdpi.com
A study involving patients with coronary atherosclerosis (CAS) revealed significantly lower circulating levels of Angiotensin III compared to healthy controls. nih.gov This finding suggests a potential link between reduced Ang-III levels and the pathogenesis or severity of coronary artery disease. The study also noted that levels of aminopeptidase A (APA), the enzyme that converts Ang-II to Ang-III, were lower in patients with more severe atherosclerosis, suggesting that reduced production of Ang-III from Ang-II might be a contributing factor. nih.gov Conversely, in pathological conditions, the expression of the Angiotensin II receptor type 2 (AT2R) can be upregulated; Ang-III can bind to this receptor, which may represent a compensatory mechanism. nih.gov
The table below summarizes key research findings regarding Angiotensin III's role in vascular function.
| Research Focus | Model | Key Findings | Reference(s) |
| Circulating Ang-III Levels | Human Patients | Patients with coronary atherosclerosis (CAS) had significantly lower plasma Angiotensin III levels than normal controls. | nih.gov |
| Enzyme Activity in CAS | Human Patients | Aminopeptidase A (APA) levels, which metabolizes Ang-II to Ang-III, were significantly lower in CAS patients with higher disease severity scores. | nih.gov |
| Receptor Affinity | Human Cell Line (HAC15) | Angiotensin III demonstrates a high affinity for the AT1 receptor, similar to Angiotensin II. | nih.gov |
| Vasoconstriction | Mouse Cerebral Arteries | Angiotensin II, the precursor to Angiotensin III, causes significant vasoconstriction. | ahajournals.org |
Other Emerging Physiological Roles (e.g., Metabolic Effects, Inflammation, Oxidative Stress in Research Models)
Beyond its established role in vascular tone, research has begun to uncover other significant physiological functions of Angiotensin III, particularly in the realms of metabolic control, inflammation, and oxidative stress. These effects are largely mediated through the activation of angiotensin receptors, which trigger complex intracellular signaling pathways.
Metabolic Effects:
The renin-angiotensin system is intrinsically linked to metabolic regulation. In humans, systemic administration of Angiotensin III has been shown to increase the production of aldosterone, a key mineralocorticoid hormone that regulates electrolyte balance. nih.gov Studies using the human HAC15 adrenocortical cell line confirmed that Ang-III stimulates aldosterone secretion, an effect that was blocked by an AT1R antagonist. nih.gov Furthermore, the RAS has been implicated in the pathophysiology of insulin (B600854) resistance. Hyperinsulinemia can activate the renin-angiotensin-aldosterone system, promoting effects that contribute to vascular dysfunction and hypertension. mdpi.com
Inflammation:
Inflammation is a critical component in the development of various cardiovascular diseases, including atherosclerosis. nih.govresearchgate.net The pro-inflammatory effects of the RAS are well-documented, with Angiotensin II being a key mediator. researchgate.net Acting through the AT1R, which is expressed on immune cells, angiotensin peptides can trigger inflammatory pathways. researchgate.net This includes stimulating the production of pro-inflammatory cytokines and chemokines such as Interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). nih.govmdpi.com In mouse models of hypertension, Angiotensin II infusion leads to the activation of the NLRP3 inflammasome, a key component of the innate immune system, which contributes to endothelial dysfunction. nih.gov Given that Angiotensin III shares the AT1R pathway, it is considered to be a participant in these inflammatory processes.
Oxidative Stress:
A substantial body of research has established that many of the cellular effects of angiotensins are mediated by reactive oxygen species (ROS). mdpi.com The primary source of this angiotensin-induced ROS in the vasculature is the NAD(P)H oxidase enzyme complex. mdpi.comnih.gov Activation of the AT1R stimulates NAD(P)H oxidase, leading to the production of superoxide (B77818) anions (O₂⁻) and other ROS. mdpi.comnih.gov This increase in oxidative stress contributes to endothelial dysfunction by reducing the bioavailability of nitric oxide. mdpi.com
Research in various rodent models has detailed the mechanisms and consequences of this process:
In obese Zucker rats, increased oxidative stress was associated with an imbalance of renal RAS components and hypertension, which was partially reversed by antioxidant treatment. nih.gov
Long-term infusion of Angiotensin II in rats was shown to induce significant oxidative stress in the kidney, evidenced by increased mRNA expression of NAD(P)H oxidase subunits like Nox2 and Nox4. frontiersin.org
In transgenic rats with chronically elevated angiotensin levels, AT1R-mediated increases in NADPH oxidase activity were linked to cardiac oxidative stress and adverse structural remodeling. elsevier.com
The table below outlines the emerging roles of Angiotensin III based on studies of the renin-angiotensin system.
| Physiological Role | Research Model | Mechanistic Insights and Key Findings | Reference(s) |
| Metabolic Effects | Human Adrenocortical Cell Line | Angiotensin III stimulates aldosterone secretion through the AT1R. | nih.gov |
| Inflammation | Mouse Model of Hypertension | Angiotensin II, acting via AT1R, activates the NLRP3 inflammasome, leading to IL-1β production and endothelial dysfunction. | nih.gov |
| Inflammation | General | Angiotensins promote the expression of pro-inflammatory mediators including cytokines and chemokines. | nih.govmdpi.com |
| Oxidative Stress | Obese Zucker Rats | Oxidative stress leads to an imbalance in renal RAS components, contributing to hypertension. | nih.gov |
| Oxidative Stress | Rat Infusion Model | Chronic Angiotensin II infusion increases the expression of NAD(P)H oxidase subunits (Nox2, Nox4) in the kidney. | frontiersin.org |
| Oxidative Stress | Transgenic Rat Model | AT1R activation drives cardiac oxidative stress and remodeling through increased NADPH oxidase activity. | elsevier.com |
Comparative Analysis of Angiotensin Iii, Human, Mouse Tfa in Human and Mouse Models
Species-Specific Differences in RAS Components and Angiotensin III Metabolism
The components of the renin-angiotensin system exhibit notable differences between humans and mice, which can impact the generation and metabolism of Angiotensin III.
One of the most significant species-specific variations lies in the interaction between renin and its substrate, angiotensinogen (B3276523). The cleavage of angiotensinogen by renin is highly species-specific. nih.gov For instance, human renin does not efficiently cleave mouse angiotensinogen, and vice versa. nih.govnih.gov This specificity has been leveraged in transgenic mouse models that express both human renin and human angiotensinogen to study the effects of a chronically activated RAS. nih.govphysiology.org
The enzymes responsible for the conversion of Ang II to Ang III, primarily aminopeptidases, also show species and tissue-specific expression patterns. nih.gov Aminopeptidase (B13392206) A and N are key enzymes in the formation of Ang III from Ang II and its subsequent degradation to Angiotensin IV. nih.gov While these enzymes are present in both species, their relative activities and contributions to Ang III metabolism can differ, influencing the local and systemic concentrations of this peptide.
Furthermore, the distribution of renin and angiotensinogen mRNA, precursors to the formation of angiotensin peptides, varies between mice and rats (a closely related rodent model). For example, while both are found in the kidneys and adrenal glands of both species, their expression levels in other tissues like the liver, testis, and submandibular gland show distinct patterns. oup.com These differences in the distribution of precursor molecules can lead to variations in the tissue-specific production of angiotensin peptides, including Ang III.
A key difference in the RAS cascade is the conversion of Angiotensin I (Ang I) to Ang II. In humans, this conversion occurs via both angiotensin-converting enzyme (ACE) and non-ACE pathways, with chymase being a significant contributor in tissues like the heart. ahajournals.org In contrast, the chymase found in rats and rabbits is not active in the conversion of Ang I to Ang II and is instead involved in Ang II degradation. ahajournals.org This difference in Ang II generation pathways can indirectly affect the substrate availability for Ang III production.
| RAS Component | Human | Mouse | Key Differences |
|---|---|---|---|
| Renin-Angiotensinogen Interaction | Highly species-specific cleavage. | Highly species-specific cleavage. | Human renin does not efficiently cleave mouse angiotensinogen and vice versa. nih.govnih.gov |
| Angiotensin I to Angiotensin II Conversion | Mediated by ACE and non-ACE pathways (e.g., chymase). ahajournals.org | Primarily ACE-dependent in many tissues; chymase is not involved in conversion. ahajournals.org | Presence of a significant chymase pathway for Ang II formation in human tissues, which is absent in mice. ahajournals.org |
| Angiotensinogen mRNA Distribution | Widespread, with high levels in the liver. | Widespread, with high levels in the liver; notable expression in the submandibular gland of some strains. oup.com | Differences in expression levels in specific tissues like the salivary gland. oup.com |
| Renin mRNA Distribution | Primarily in the kidney. | Primarily in the kidney; high concentrations in the submandibular gland of male mice of certain strains. oup.com | Significant extra-renal expression in the mouse submandibular gland. oup.com |
Homologies and Divergences in Angiotensin Receptor Expression and Function
Angiotensin III exerts its effects by binding to angiotensin receptors, primarily the AT1 and AT2 receptors. While there is a high degree of homology in these receptors between humans and mice, there are also important structural and functional differences.
AT2 Receptor: The AT2 receptor generally counteracts the effects of the AT1 receptor. nih.gov Both humans and mice express the AT2 receptor, and its activation is associated with vasodilation and anti-inflammatory effects. nih.govahajournals.org Studies have shown sex- and age-dependent differences in AT2 receptor expression and function in both species. For example, young female mice and premenopausal women exhibit enhanced microvascular AT2R function compared to their male counterparts. nih.gov This enhanced function appears to be estrogen-dependent. ahajournals.orgnih.gov In female mice, there is a notable age-related decline in AT2R expression and function, which is not observed in males. nih.govphysiology.org
| Receptor | Human | Mouse | Key Homologies and Divergences |
|---|---|---|---|
| AT1 Receptor | Single gene (AGTR1). wikipedia.org | Two subtypes (Agtr1a and Agtr1b) due to gene duplication. nih.govnih.gov | The mouse AT1a receptor is considered the functional homolog of the human AT1 receptor. ahajournals.org |
| AT2 Receptor | Expressed and functional, often counteracting AT1R effects. nih.gov | Expressed and functional, with evidence of sex- and age-dependent expression and function. nih.govphysiology.org | Both species exhibit sex-specific differences in AT2R function, with females generally showing enhanced activity. ahajournals.orgnih.gov |
| Mas Receptor | Expressed in various tissues, including the brain and heart. nih.gov | Expressed in various tissues; knockout models have revealed its role in cardiac function and inflammation. ahajournals.orgpnas.org | Functional interactions with AT1 and AT2 receptors have been demonstrated in the mouse heart. ahajournals.org |
Translational Relevance of Mouse Models for Human Angiotensin III Research
Mouse models have been invaluable for dissecting the complex roles of the renin-angiotensin system and its components, including Angiotensin III. nih.govspandidos-publications.com Genetically engineered mice, such as those with knockouts of specific RAS genes, have provided critical insights into the physiological functions of this system. nih.govspandidos-publications.comahajournals.org
The high degree of genetic similarity between mice and humans (approximately 99% of genes have a human homolog) and the conservation of complex biological systems make mice a powerful tool for studying human diseases. lidebiotech.com Mouse models allow for the investigation of the RAS in a whole-organism context, which is not possible in human studies. spandidos-publications.com For example, studies using mouse models have been instrumental in understanding the role of Ang III in blood pressure regulation and renal function. jib-04.com
However, the species-specific differences outlined above present limitations to the direct translation of findings from mouse models to human physiology. lidebiotech.comnih.gov The differences in renin-angiotensinogen specificity, Ang II metabolism, and AT1 receptor subtypes must be carefully considered when interpreting data from mouse studies. nih.govahajournals.orgnih.gov For instance, the absence of a significant chymase pathway for Ang II generation in mice means that studies on the effects of ACE inhibitors may not fully recapitulate the human response. ahajournals.org
Mechanistic Insights: They allow for the detailed investigation of the molecular and cellular mechanisms underlying the actions of Angiotensin III.
Genetic Manipulation: The ability to create knockout, knock-in, and transgenic mice provides unparalleled opportunities to study the function of specific genes within the RAS. spandidos-publications.com
Preclinical Studies: Mouse models are essential for the preclinical evaluation of therapeutic strategies targeting the RAS. jib-04.com
Angiotensin Iii, Human, Mouse Tfa in Experimental Disease Models and Research Interventions
Role in Experimental Hypertension Models
Angiotensin III (Ang III), a key peptide in the renin-angiotensin system (RAS), has been shown to play a significant role in the development and maintenance of high blood pressure in various experimental hypertension models.
Spontaneously Hypertensive Rat (SHR) Models and Angiotensin III Dysregulation
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model for human essential hypertension. oup.com Research indicates a dysregulation of Ang III in these animals. Compared to their normotensive Wistar-Kyoto (WKY) counterparts, SHRs exhibit a significantly greater pressor (blood pressure-increasing) response to both Angiotensin II and Ang III. nih.gov This suggests a potential over-expression of angiotensin AT1 receptors in SHRs, with both angiotensins contributing to hypertension by acting on these receptors. nih.gov
Interestingly, while some studies point to an activated brain renin-angiotensin system in SHRs, the levels of Ang II in many tissues of SHRs are often similar to or even lower than those in normotensive rats, except in the brain of young SHRs. physiology.orgahajournals.org This highlights the complexity of the system and suggests that the enhanced pressor response may not be solely due to increased levels of the peptides but also to receptor sensitivity and signaling pathway alterations.
Brain RAS Hyperactivity and Angiotensin III Contribution
Hyperactivity of the brain's renin-angiotensin system is implicated in several experimental and genetic animal models of hypertension. nih.govresearchgate.net Within the brain, Ang II and Ang III exhibit similar affinities for AT1 and AT2 receptors and, when administered directly into the brain, produce comparable increases in blood pressure. nih.govresearchgate.netnih.gov However, since Ang II is converted to Ang III in the body, identifying the primary effector has been a focus of research. nih.govnih.gov
Studies suggest that brain Ang III, formed by the enzyme aminopeptidase (B13392206) A (APA), plays a predominant role in the central control of blood pressure. nih.govresearchgate.netnih.gov In fact, central administration of APA inhibitors has been shown to decrease blood pressure in hypertensive rat models, indicating that blocking the formation of brain Ang III can have antihypertensive effects. oup.com This points to brain APA as a potential therapeutic target for treating certain forms of hypertension. nih.govresearchgate.net
Contributions to Other Pathophysiological Conditions in Research Settings
Beyond its role in hypertension, Ang III is also implicated in other pathophysiological conditions in research models, including cardiovascular remodeling and renal damage.
Cardiovascular Remodeling in Animal Models
Vascular remodeling, which involves changes in the structure of blood vessels, is a characteristic feature of hypertension. frontiersin.org Angiotensin II is a well-known factor that promotes the proliferation of vascular smooth muscle cells, contributing to this remodeling. frontiersin.org Studies in post-myocardial infarction rat models have shown that activation of the brain's renin-angiotensin system contributes to sympathetic hyperactivity and subsequent left ventricular remodeling and dysfunction. oup.com Central infusion of an aminopeptidase A inhibitor, which blocks the formation of brain Ang III, was found to normalize sympathetic responses and improve cardiac function, suggesting a pivotal role for brain Ang III in these processes. oup.com
In a transgenic mouse model of human hypertrophic cardiomyopathy, treatment with an angiotensin receptor blocker reversed interstitial fibrosis, a key component of adverse cardiac remodeling. nih.gov Furthermore, in a rat model of heart fibrosis induced by long-term intense exercise, an angiotensin II type 1 receptor antagonist prevented the development of fibrosis. plos.org While these studies often focus on Ang II, the conversion of Ang II to Ang III and the direct effects of Ang III on cardiac and vascular cells suggest its involvement in the broader context of cardiovascular remodeling.
Renal Damage and Fibrosis Mechanisms in Research Models
The renin-angiotensin system is a key player in the progression of renal disease, with Ang II being a primary mediator of renal fibrosis. nih.govnih.govahajournals.org Ang II stimulates the proliferation of renal cells and the synthesis of extracellular matrix proteins, leading to fibrosis. nih.govahajournals.org
Research has shown that Ang III can also contribute to renal damage. In cultured renal interstitial fibroblasts and mesangial cells, Ang III has been observed to up-regulate the expression of genes involved in renal injury, such as transforming growth factor-beta 1 (TGF-β1), and to increase the production of fibronectin. nih.gov This suggests that Ang III, a degradation product of Ang II, could actively participate in the pathogenesis of key events in renal diseases, supporting the hypothesis that peptides other than Ang II within the RAS are involved in renal injury. nih.gov In models of renal damage, interventions that block the renin-angiotensin system have been shown to reduce inflammatory cell infiltration and fibrosis. nih.govahajournals.org
Table of Research Findings on Angiotensin III in Experimental Models
| Model | Key Finding | Reference |
|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | Exhibits a greater pressor response to Ang III compared to normotensive WKY rats. | nih.gov |
| Hypertensive Animal Models | Brain Ang III plays a predominant role in the central control of blood pressure. | nih.govresearchgate.netnih.gov |
| Spontaneously Hypertensive Rat (SHR) | Shows defective AT2R-mediated natriuretic response to Ang III, which predates hypertension. | nih.govahajournals.orgnih.govnih.gov |
| Post-Myocardial Infarction Rat Model | Central inhibition of Ang III formation improves cardiac function and reduces sympathetic hyperactivity. | oup.com |
| Cultured Renal Cells | Ang III up-regulates genes involved in renal damage and fibrosis. | nih.gov |
Neurological Conditions (e.g., Alzheimer's Disease, Parkinson's Disease) in Animal Models
The role of Angiotensin III (Ang III) in the central nervous system and its implications for neurological disorders such as Alzheimer's disease and Parkinson's disease have been a subject of growing research interest. Studies utilizing animal models have begun to elucidate the complex involvement of this peptide in the pathophysiology of these conditions.
In the context of Alzheimer's disease (AD) , evidence suggests a dysregulation of the brain renin-angiotensin system (RAS). Research on human post-mortem brain tissue has revealed that levels of both Angiotensin II (Ang II) and Ang III are significantly elevated in individuals with AD compared to age-matched controls. nih.govahajournals.org Notably, Ang III levels, in particular, show a strong correlation with the burden of amyloid-β (Aβ) and tau pathology, two of the hallmark neuropathological features of AD. nih.govahajournals.org This suggests a potential contribution of Ang III to the disease process. Animal models of AD have been crucial in exploring these associations. For instance, in transgenic mice overexpressing familial AD mutations of the human amyloid precursor protein (APP), pharmacological interventions targeting the RAS have been shown to impact cognitive and cerebrovascular outcomes. ahajournals.orgnih.gov
With regard to Parkinson's disease (PD) , the focus has been on the broader dysregulation of the RAS within the nigrostriatal system, a key brain region affected in this disorder. Animal models of PD, including those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), have demonstrated an imbalance in the RAS, favoring the pro-inflammatory and pro-oxidative Ang II/AT1 receptor axis. nih.govnih.govelsevierpure.com This upregulation is believed to contribute to the progressive degeneration of dopaminergic neurons. nih.govnih.govelsevierpure.com While direct studies on Ang III in PD animal models are less abundant, the interplay between the different components of the RAS, including the enzymes that produce and degrade Ang III, is considered a critical factor in the neuroinflammatory and neurodegenerative processes underlying the disease. nih.gov
Detailed Research Findings in Animal Models of Neurological Conditions
| Neurological Condition | Animal Model | Key Findings Related to Angiotensin III and its Pathway | Reference(s) |
| Alzheimer's Disease | Transgenic mice overexpressing human APP mutations | - Chronic treatment with the AT1 receptor blocker losartan (B1675146) showed benefits on spatial learning and memory, which were countered by the AT2R antagonist PD123319. ahajournals.orgnih.gov- The selective AT2R agonist Compound 21 did not improve memory or vasodilatory function but did normalize neurovascular coupling and reduce dense-core Aβ plaques. ahajournals.orgnih.gov- Treatment with the ACE inhibitor captopril (B1668294) in Tg2576 mice showed a delay in the signs of neurodegeneration. neupsykey.com | ahajournals.orgnih.govneupsykey.com |
| Parkinson's Disease | 6-OHDA and MPTP induced mouse and rat models | - Dopaminergic lesions lead to an upregulation of the pro-inflammatory Ang II/AT1 receptor axis. nih.gov- Treatment with the ACE inhibitor captopril protected nigrostriatal dopamine (B1211576) neurons from degeneration in both acute (MPTP) and chronic (MPP+) rodent models. nih.govelsevierpure.com- Dopamine depletion upregulates AT1 receptor activity, which can be reversed by L-DOPA administration. nih.gov | nih.govnih.govelsevierpure.com |
Research into Pharmacological Manipulation of Angiotensin III, human, mouse (TFA) Pathways as Experimental Therapeutic Strategies
The growing understanding of Ang III's role in the brain has spurred research into the pharmacological manipulation of its pathways as potential therapeutic strategies for various conditions, including neurological disorders. These investigations primarily focus on modulating the enzymes responsible for Ang III's synthesis and degradation, as well as targeting its receptors.
Aminopeptidase Inhibitors as Research Tools
Aminopeptidases are key enzymes in the metabolism of angiotensin peptides. Aminopeptidase A (APA) is responsible for the conversion of Ang II to Ang III, while Aminopeptidase N (APN) degrades Ang III. nih.govpnas.org Inhibitors of these enzymes have become invaluable research tools to probe the specific functions of Ang III.
Early studies utilized less specific aminopeptidase inhibitors. For example, amastatin , an aminopeptidase A inhibitor, was shown to suppress the pressor responses induced by intracerebroventricular (i.c.v.) administration of Ang II, suggesting that the conversion to Ang III is necessary for this central effect. wsu.edu Conversely, bestatin , an aminopeptidase B inhibitor with activity against APN, was found to increase the pressor responses to Ang III, likely by preventing its degradation. nih.govwsu.edu
More recently, highly specific inhibitors have been developed. EC33 is a selective inhibitor of APA. pnas.org In animal models, central administration of EC33 blocks the pressor response to Ang II, further confirming the necessity of its conversion to Ang III for this action. pnas.org A prodrug of EC33, known as RB150 or Firibastat , was designed to cross the blood-brain barrier when administered orally. nih.govmdpi.com Oral administration of RB150 has been shown to inhibit brain APA activity and reduce blood pressure in hypertensive rat models. nih.gov Another potent and brain-penetrant APA inhibitor, NI929 , and its orally active prodrug NI956 , have also been developed. mdpi.com
The use of these inhibitors has been instrumental in demonstrating that brain Ang III exerts a tonic stimulatory control over blood pressure. pnas.orgresearchgate.net In the context of neurological research, these tools hold promise for dissecting the precise contributions of the Ang II/Ang III/AT1 receptor axis to the pathophysiology of diseases like Alzheimer's and Parkinson's.
Aminopeptidase Inhibitors in Experimental Research
| Inhibitor | Target Enzyme | Key Experimental Finding | Reference(s) |
| Amastatin | Aminopeptidase A | Suppressed pressor responses to i.c.v. Ang II. | wsu.edu |
| Bestatin | Aminopeptidase N (and B) | Increased pressor responses to i.c.v. Ang III. | nih.govwsu.edu |
| EC33 | Aminopeptidase A (selective) | Centrally administered, it blocked the pressor response of i.c.v. Ang II in rats. | pnas.org |
| RB150 (Firibastat) | Aminopeptidase A (prodrug of EC33) | Orally active, crosses the blood-brain barrier, and inhibits brain APA activity, leading to reduced blood pressure in hypertensive rats. | nih.govmdpi.com |
| NI929 | Aminopeptidase A (potent, brain-penetrant) | More potent than EC33 in vitro. | mdpi.com |
| NI956 | Aminopeptidase A (prodrug of NI929) | Orally active and crosses the blood-brain barrier. | mdpi.com |
| PC18 | Aminopeptidase N (selective) | i.c.v. injection in rats increased blood pressure, an effect blocked by an AT1 receptor antagonist. | nih.gov |
AT2R Agonists and Antagonists in Experimental Interventions
Angiotensin III, like Angiotensin II, can bind to both the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). nih.govnih.gov While the effects of AT1R activation are often associated with vasoconstriction and inflammation, AT2R activation is generally considered to have counter-regulatory, protective effects, including vasodilation and anti-inflammatory actions. nih.govnih.govmdpi.com Consequently, AT2R has emerged as a potential therapeutic target, and specific agonists and antagonists are being used in experimental interventions to explore its role in neurological diseases.
AT2R Agonists:
CGP42112A: One of the earlier peptidic AT2R agonists used in experimental studies. nih.gov However, it has limitations, including being a partial agonist and binding to AT1R at higher concentrations. nih.gov In a rotenone-induced cell model of Parkinson's disease, CGP42112 was shown to reduce oxidative stress and attenuate NADPH oxidase activation, effects that were blocked by an AT2R antagonist. nih.gov
Compound 21 (C21): A specific non-peptidic AT2R agonist. ahajournals.orgnih.gov In a mouse model of Alzheimer's disease, chronic treatment with C21 did not lead to improvements in memory but did normalize neurovascular coupling and reduce astrogliosis and dense-core amyloid-beta plaques. ahajournals.orgnih.gov However, it also exacerbated oxidative stress in this model. ahajournals.orgnih.gov
AT2R Antagonists:
PD123319: A non-peptidic, selective AT2R antagonist. ahajournals.orgnih.govnih.gov It is widely used experimentally to block the effects of AT2R activation. In a mouse model of Alzheimer's disease, co-administration of PD123319 with the AT1R blocker losartan countered the beneficial effects of losartan on spatial learning and memory. ahajournals.orgnih.gov In a cell model of Parkinson's disease, PD123319 abolished the protective effects of the AT2R agonist CGP42112. nih.gov
The findings from studies using AT2R modulators in neurological disease models are complex. While AT2R activation shows some promise, particularly in terms of neuroprotection and reducing specific pathologies, it does not appear to be a straightforward therapeutic strategy for restoring cognitive function in Alzheimer's disease models. ahajournals.orgnih.gov Further research is needed to fully understand the therapeutic potential of targeting the AT2R in these conditions.
Research Findings with AT2R Modulators in Neurological Models
| Compound | Type | Animal/Cell Model | Key Experimental Outcome | Reference(s) |
| CGP42112 | Agonist | Rotenone-induced CATH.a cell model of Parkinson's disease | Reduced oxidative stress and NADPH oxidase activation. | nih.gov |
| Compound 21 (C21) | Agonist | APP transgenic mouse model of Alzheimer's disease | Normalized neurovascular coupling and reduced dense-core Aβ plaques, but did not improve memory and exacerbated oxidative stress. | ahajournals.orgnih.gov |
| PD123319 | Antagonist | APP transgenic mouse model of Alzheimer's disease | Countered the beneficial effects of losartan on spatial learning and memory. | ahajournals.orgnih.gov |
| PD123319 | Antagonist | Rotenone-induced CATH.a cell model of Parkinson's disease | Blocked the neuroprotective effects of the AT2R agonist CGP42112. | nih.gov |
Q & A
Basic: What are the critical steps in synthesizing Angiotensin III (human, mouse) with TFA to ensure peptide integrity and purity?
Methodological Answer:
Synthesis requires solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. After cleavage from the resin, TFA is used to remove side-chain protecting groups . Key steps:
- Purification : Reverse-phase HPLC (RP-HPLC) with C18 columns and 0.1% TFA in water/acetonitrile gradients to separate impurities .
- Validation : Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight (e.g., Angiotensin III: RVYIHPF; M.W. 931.1 Da) .
- TFA Removal : Lyophilization followed by dialysis (1 kDa MWCO) in neutral buffers (e.g., PBS) to reduce residual TFA, which can interfere with biological assays .
Basic: How should researchers handle TFA salts of Angiotensin III to minimize experimental artifacts?
Methodological Answer:
- Reconstitution : Dissolve lyophilized peptides in 0.1% acetic acid or ammonium bicarbonate (pH 7.4) to neutralize TFA .
- Concentration Adjustment : Use UV-Vis spectroscopy (tyrosine absorbance at 280 nm) for accurate quantification .
- Storage : Aliquot at -80°C in inert buffers (e.g., 10 mM ammonium acetate) to prevent aggregation and degradation .
Advanced: How can experimental designs account for species-specific differences in Angiotensin III receptor binding and signaling?
Methodological Answer:
- Sequence Alignment : Compare human (RVYIHPF) vs. murine (RVYIHPF) sequences; note conserved residues critical for AT2 receptor binding .
- Competitive Binding Assays : Use radiolabeled Angiotensin III (³H or ¹²⁵I) in HEK293 cells transfected with human/mouse AT2 receptors. Calculate IC₅₀ values to assess affinity differences .
- Functional Assays : Measure cAMP or Ca²⁺ flux in primary vascular smooth muscle cells (VSMCs) across species to evaluate downstream signaling .
Advanced: What strategies resolve contradictions in reported TFA effects on Angiotensin III bioactivity?
Methodological Answer:
- Control Experiments : Compare TFA-containing vs. acetate-formulated peptides in dose-response assays (e.g., vasoconstriction in aortic rings) .
- Analytical Cross-Validation : Use GC-APCI-MS to quantify residual TFA in reconstituted samples and correlate with observed bioactivity .
- Alternative Salts : Synthesize Angiotensin III with acetic acid or hydrochloride salts to isolate TFA-specific artifacts .
Advanced: Which analytical techniques best characterize Angiotensin III-TFA interactions in complex biological matrices?
Methodological Answer:
- LC-MS/MS : Quantify Angiotensin III in plasma/serum with isotopically labeled internal standards (e.g., [¹³C]-RVYIHPF) to correct for matrix effects .
- Surface Plasmon Resonance (SPR) : Immobilize AT2 receptors on sensor chips to measure binding kinetics (ka, kd) in TFA vs. non-TFA conditions .
- Circular Dichroism (CD) : Confirm secondary structure stability (α-helix/beta-sheet) in varying TFA concentrations to assess conformational changes .
Advanced: How to optimize in vivo murine models for studying Angiotensin III-TFA pharmacokinetics and tissue distribution?
Methodological Answer:
- Dosing : Administer via osmotic minipumps (e.g., 100 ng/kg/min) to maintain stable plasma levels, avoiding bolus-induced hypertension .
- Tissue Sampling : Use LC-MS/MS to quantify peptide levels in target organs (kidney, adrenal glands) post-perfusion with heparinized saline to remove blood contaminants .
- Pharmacokinetic Modeling : Apply non-compartmental analysis (NCA) to calculate AUC, t₁/₂, and clearance rates, adjusting for TFA’s impact on bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
